

Application Note: Quantitative Analysis of Ganoderenic Acid H by HPLC-UV

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Compound of Interest		
Compound Name:	Ganoderenic Acid H	
Cat. No.:	B3026992	Get Quote

[AN-GAH-HPLC-001]

Introduction

Ganoderenic Acid H is a bioactive triterpenoid found in Ganoderma species, a genus of medicinal mushrooms renowned for their therapeutic properties. As a key marker for quality control and pharmacological research, accurate and reliable quantification of **Ganoderenic Acid H** is essential. This application note provides a detailed protocol for the quantitative analysis of **Ganoderenic Acid H** in Ganoderma extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for researchers, scientists, and drug development professionals involved in the quality control and standardization of Ganoderma-based products.

Quantitative Data Summary

The following table summarizes the performance metrics for the HPLC-UV method for the analysis of ganoderic acids. While specific data for **Ganoderenic Acid H** is not detailed in the provided literature, these values are representative for the analysis of various ganoderic acids using similar HPLC-UV methods.[1]



Performance Metric	HPLC-UV
Linearity (r²)	>0.998
Limit of Detection (LOD)	0.34 - 2.2 μg/mL
Limit of Quantitation (LOQ)	1.01 - 4.23 μg/mL
Precision (RSD)	Intra-day: 0.81-3.20%Inter-day: 0.40-3.67%
Accuracy/Recovery	89.1 - 114.0%

Experimental Protocols

This section details the methodology for the quantitative analysis of **Ganoderenic Acid H**, from sample preparation to HPLC-UV analysis.

1. Sample Preparation: Ultrasonic Extraction

This protocol is effective for the extraction of a broad range of triterpenoids from Ganoderma samples.[2]

- Apparatus: Ultrasonic bath, rotary evaporator, filter apparatus.
- Reagents: Methanol (HPLC grade), Chloroform (analytical grade).
- Procedure:
 - Grind dried Ganoderma fruiting bodies or mycelia into a fine powder.
 - Weigh 1.0 g of the powdered sample into a flask.
 - Add 50 mL of methanol.
 - Perform ultrasonic extraction for 30 minutes at room temperature.
 - Filter the extract through a 0.45 μm membrane filter.
 - The filtrate is now ready for HPLC analysis.



2. Standard Preparation

Procedure:

- Accurately weigh 1 mg of Ganoderenic Acid H reference standard.
- Dissolve the standard in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
- Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 μg/mL to 100 μg/mL.
- Filter all standard solutions through a 0.45 μm membrane filter before injection.

3. HPLC-UV Method

The separation and quantification are achieved using a reversed-phase HPLC system with UV detection.[3][4][5]

- Instrumentation: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a UV detector.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 μm).
 - Mobile Phase:
 - A: 0.1% Acetic Acid in Water
 - B: Acetonitrile
 - Gradient Elution: A linear gradient of acetonitrile is often employed. A typical gradient could be:
 - 0-35 min: 25-35% B
 - 35-45 min: 35-45% B



■ 45-90 min: 45-100% B

Flow Rate: 0.6 - 1.0 mL/min.

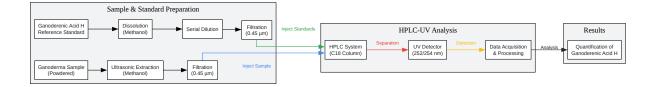
o Detection Wavelength: 252 nm or 254 nm.

Injection Volume: 10 μL.

Column Temperature: 30°C.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-UV analysis of **Ganoderenic Acid H**.



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Caption: Workflow for Ganoderenic Acid H Analysis.

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